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Compound of Interest

Compound Name: 3-Phenylpropanal

Cat. No.: B7769412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-
Phenylpropanal, a common aldehyde used in synthesis and fragrance applications. The

quality and purity of such reagents are critical for reproducible and reliable experimental

outcomes. This document outlines standardized protocols for spectroscopic analysis and

presents a compilation of reference data from public databases to aid researchers in evaluating

3-Phenylpropanal procured from different suppliers.

Experimental Protocols
To ensure consistency and comparability of data across different batches and suppliers, the

following standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the 3-Phenylpropanal sample in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Temperature: 298 K

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the ¹H and ¹³C spectra to the

TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.

Sample Preparation: Apply a thin film of the neat liquid 3-Phenylpropanal sample between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16

Data Processing: Perform a background subtraction using a spectrum of the clean KBr/NaCl

plates.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system.

GC Conditions:

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Inlet Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 35 - 350 m/z.

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for 3-Phenylpropanal obtained from

public databases. This data can be used as a reference for comparing materials from different

suppliers.

Table 1: ¹H NMR Spectroscopic Data of 3-Phenylpropanal
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Chemical Shift (δ)
ppm

Multiplicity Assignment Reference

9.81 t -CHO [1]

7.37 - 7.11 m Aromatic C-H [1]

2.95 t
-CH₂- (adjacent to

phenyl)
[1]

2.81 t
-CH₂- (adjacent to

CHO)
[1]

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 3-Phenylpropanal

Chemical Shift (δ) ppm Assignment Reference

201.46 C=O [1]

140.37 Aromatic C (quaternary) [1]

128.56 Aromatic C-H [1]

128.27 Aromatic C-H [1]

126.26 Aromatic C-H [1]

45.15 -CH₂- (adjacent to CHO) [1]

28.06 -CH₂- (adjacent to phenyl) [1]

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: Key IR Absorption Frequencies of 3-Phenylpropanal
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Wavenumber (cm⁻¹) Assignment Reference

~3020 - 3080 Aromatic C-H stretch [2]

~2925, ~2820 Aliphatic C-H stretch [2]

~2720 Aldehydic C-H stretch [2]

~1725 C=O stretch (aldehyde) [2]

~1600, ~1495, ~1450 Aromatic C=C stretch [2]

Table 4: Mass Spectrometry Data (Electron Ionization) of 3-Phenylpropanal

m/z
Relative Intensity
(%)

Assignment Reference

134 ~20 [M]⁺ [2]

105 ~30 [C₈H₉]⁺ [2]

92 ~35 [C₇H₈]⁺ [2]

91 100
[C₇H₇]⁺ (Tropylium

ion)
[2]

65 ~20 [C₅H₅]⁺ [2]

44 ~25 [C₂H₄O]⁺ [2]

Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of 3-
Phenylpropanal from a new supplier against the established reference data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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